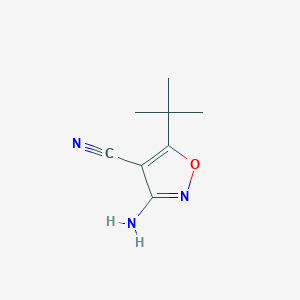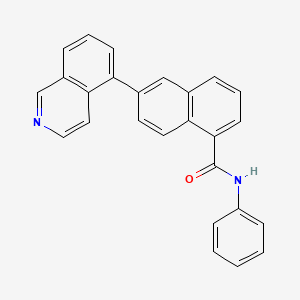![molecular formula C9H7NO4S B15207088 2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole is a heterocyclic compound that features both oxazole and thiol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole typically involves the condensation of 2-aminophenol with thiourea, followed by cyclization and functional group modifications. One common method includes:
Condensation Reaction: 2-aminophenol reacts with thiourea at elevated temperatures (around 200°C) to form benzoxazole-2-thiol.
Functional Group Modification: The benzoxazole-2-thiol is then reacted with methyl chloroacetate in methanol under reflux conditions to introduce the carboxy(hydroxy)methyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting oxidative stress and inflammation.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Lacks the thiol and carboxy(hydroxy)methyl groups, making it less reactive in certain chemical reactions.
Oxazole: Similar ring structure but lacks the benzene ring and additional functional groups.
Thiazole: Contains a sulfur atom in the ring, offering different reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H7NO4S |
|---|---|
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
2-hydroxy-2-(7-sulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4S/c11-6(9(12)13)8-10-4-2-1-3-5(15)7(4)14-8/h1-3,6,11,15H,(H,12,13) |
Clave InChI |
MMMGRROOHSYZJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S)OC(=N2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
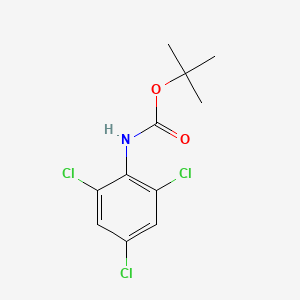
![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
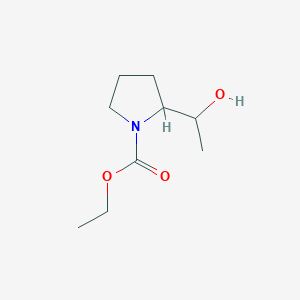
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
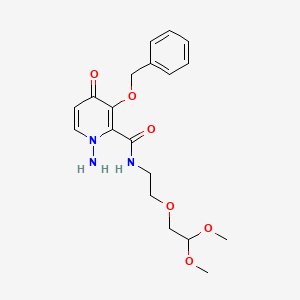

![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
